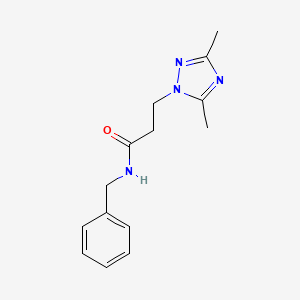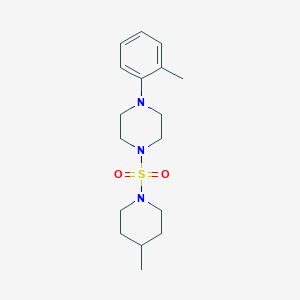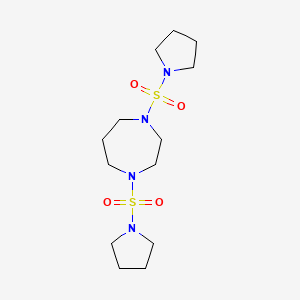![molecular formula C13H19ClN2O3S B4454454 1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B4454454.png)
1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-4-methylpiperazine
Übersicht
Beschreibung
1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-4-methylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-2-ethoxyphenylsulfonyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-4-methylpiperazine typically involves the reaction of 4-chloro-2-ethoxybenzenesulfonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-4-methylpiperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products with nucleophiles replacing the chloro group.
Oxidation Reactions: Aldehydes or acids derived from the ethoxy group.
Reduction Reactions: Sulfides formed from the reduction of the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinylmethylamine
- 1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-4-ethylpiperazine
Uniqueness
1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-4-methylpiperazine is unique due to the presence of both the sulfonyl and piperazine groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-ethoxyphenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-3-19-12-10-11(14)4-5-13(12)20(17,18)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOVWHMDNVUHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B4454418.png)
![3,4-dimethyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B4454433.png)
![5-CHLORO-3-[(1,2-OXAZOL-3-YL)METHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE](/img/structure/B4454434.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4454452.png)
![(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B4454470.png)
![(5E)-2-amino-5-[(4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B4454475.png)
![(5E)-2-amino-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B4454479.png)
![(5Z)-2-amino-5-[[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B4454491.png)
![(5E)-2-amino-5-[[5-(2,6-dibromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B4454494.png)
